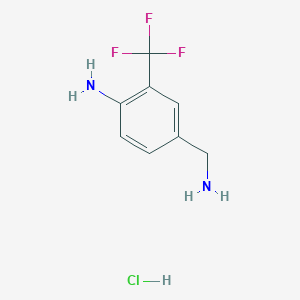

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride is a chemical compound that features a trifluoromethyl group attached to an aromatic ring, along with an aminomethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, often requiring precise control of temperature, pressure, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Amination Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecular structure.

- Functionalization : The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound suitable for medicinal chemistry applications .

Medicinal Chemistry

This compound is particularly relevant in the development of pharmaceuticals. Its structural characteristics are beneficial for:

- Anticancer Agents : As a key intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment, the compound plays a crucial role in drug formulation and development .

- Targeted Drug Delivery : The compound's properties may be exploited to enhance drug delivery systems by improving solubility and bioavailability.

Agrochemical Applications

Emerging research suggests potential applications in agrochemicals:

- Herbicides and Pesticides : The compound's reactivity allows for modifications that could lead to the development of new herbicides or pesticides. Its lipophilic nature may enhance the interaction with biological targets in pests or weeds, improving efficacy.

Material Science

In material science, this compound can be used as:

- Polymer Additives : The incorporation of this compound into polymers may improve properties such as thermal stability or chemical resistance due to the presence of the trifluoromethyl group.

- Coatings and Adhesives : Its reactivity can be harnessed to develop new coatings that require specific adhesion properties or resistance to environmental factors.

Research and Development

The compound is frequently cited in scientific literature for its various applications:

- Biological Interaction Studies : Investigations into how this compound interacts with biological systems are essential for understanding its potential effects and mechanisms of action. Such studies often focus on its reactivity and potential toxicity profiles.

- Analytical Chemistry : It can be utilized as a standard reference material in analytical methods due to its well-defined chemical properties.

- Bicalutamide Synthesis :

-

Agrochemical Development :

- Recent investigations into CF3-substituted compounds have shown promising results in enhancing herbicidal activity, suggesting that this compound could lead to novel agrochemical formulations.

-

Polymeric Applications :

- Research exploring the integration of this compound into polymer matrices has indicated improved thermal stability and resistance to solvents, which could be beneficial for industrial applications.

Mecanismo De Acción

The mechanism by which 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity and stability. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and are valuable in synthetic chemistry and medicinal applications.

Other trifluoromethylated aromatic compounds: These compounds share the trifluoromethyl group and aromatic ring structure, making them useful in similar applications.

Uniqueness

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in applications where enhanced biological activity and stability are desired.

Actividad Biológica

4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity based on existing literature, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes:

- An aminomethyl group that may enhance interaction with biological targets.

- A trifluoromethyl group, which is known to influence the lipophilicity and electronic properties of the molecule.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of serine proteases, which play critical roles in various physiological processes and disease states .

- Kinase Inhibition : It exhibits significant inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2. Studies indicate that compounds with similar structures show potent inhibition rates, suggesting that this compound may also possess comparable activities .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Anticancer Studies : A series of derivatives containing the aminomethyl group were synthesized and tested against various cancer cell lines. The results showed promising cytotoxicity, particularly against EGFR-positive tumors .

- Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics against Staphylococcus aureus, indicating their potential as antimicrobial agents .

- Inhibition Mechanisms : Detailed docking studies revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in tumor proliferation, supporting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly alters the biological activity of the compound. SAR studies suggest:

- Compounds with strong electronegative substituents like trifluoromethyl exhibit enhanced anti-tumor activity due to increased binding affinity to target kinases .

- Variations in the substituents on the aniline ring can lead to different biological profiles, emphasizing the importance of structural modifications in drug design.

Propiedades

IUPAC Name |

4-(aminomethyl)-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)13;/h1-3H,4,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIJGJWHNVKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.